This compound can be classified as:
The synthesis of 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide typically involves several key steps:
The molecular structure of 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide can be described as follows:
Cc1cc(c(c(c1Cl)S(=O)(=O)N)C(=O)NCC2=C(NC(=C2C)C)C=C(C)C)C
InChI=1S/C16H20ClN3O3S/c1-10(2)8-14(11(19)20(21,22)23)7-9(18)6-12(15(8)24(17,25)26)13(3)4/h6,8H,1H2,(H,19,21)(H2,17,25,26)
The compound may undergo various chemical reactions typical for amides and sulfamides:
These reactions often require specific conditions such as controlled pH and temperature to prevent side reactions.
The proposed mechanism of action for 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide relates primarily to its potential use as a diuretic:
Studies have indicated that similar compounds exhibit these mechanisms through competitive inhibition of specific transporters in renal tissues.
The physical and chemical properties of 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide include:
Property | Value |
---|---|
Molecular Weight | 363.82 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The compound's solubility in organic solvents suggests potential applications in pharmaceutical formulations.
4-Chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide has potential applications in:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2